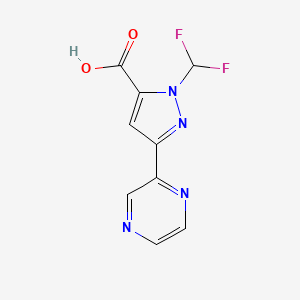

1-(difluoromethyl)-3-(pyrazin-2-yl)-1H-pyrazole-5-carboxylic acid

Description

1-(Difluoromethyl)-3-(pyrazin-2-yl)-1H-pyrazole-5-carboxylic acid is a pyrazole-based heterocyclic compound featuring a difluoromethyl group at position 1, a pyrazine ring at position 3, and a carboxylic acid moiety at position 3. The difluoromethyl group improves metabolic stability and lipophilicity compared to non-fluorinated analogs, while the carboxylic acid enables salt formation or conjugation for prodrug strategies .

Properties

IUPAC Name |

2-(difluoromethyl)-5-pyrazin-2-ylpyrazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F2N4O2/c10-9(11)15-7(8(16)17)3-5(14-15)6-4-12-1-2-13-6/h1-4,9H,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBHYQGJMBMTHAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=N1)C2=NN(C(=C2)C(=O)O)C(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F2N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(Difluoromethyl)-3-(pyrazin-2-yl)-1H-pyrazole-5-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and structure-activity relationships (SAR) based on diverse sources.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C7H6F2N4O2

- CAS Number : 2097958-39-7

- Molecular Weight : 206.15 g/mol

This compound features a difluoromethyl group and a pyrazole ring, which are known for their roles in enhancing biological activity through various interactions with biological targets.

Antiviral Activity

Recent studies have demonstrated that derivatives of pyrazole compounds exhibit antiviral properties. For instance, a related study on pyrazole derivatives indicated that certain compounds showed significant inhibitory activity against neuraminidase (NA), an enzyme critical for the replication of influenza viruses. The most potent derivative in that study had an inhibition percentage of 72.80% at a concentration of 10 μM .

Anticancer Potential

The anticancer potential of pyrazole derivatives has been explored extensively. In vitro studies have shown that compounds with similar structures can inhibit the proliferation of various cancer cell lines, including HeLa and HCT116 cells. For example, pyrazolo[1,5-a]pyrimidines demonstrated selective inhibition against cyclin-dependent kinases (CDK) with IC50 values as low as 0.36 µM for CDK2 . These findings suggest that this compound may also possess anticancer properties, warranting further investigation.

Enzyme Inhibition

The structure of this compound allows it to interact with various enzymes. Research has shown that modifications in the pyrazole ring can affect enzyme binding and inhibition. For instance, the introduction of electron-withdrawing groups has been correlated with increased inhibitory activity against specific enzymes . This indicates a potential pathway for optimizing the biological activity of the compound through structural modifications.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for developing more effective derivatives. The presence of the difluoromethyl group enhances lipophilicity, potentially improving membrane permeability and bioavailability. Modifications at different positions on the pyrazole ring have shown varied effects on biological activity:

| Compound Modification | Observed Effect |

|---|---|

| Electron-withdrawing groups at para position | Increased inhibitory activity |

| Alkyl substitutions at N-1 position | Varied potency depending on steric effects |

These observations highlight the importance of substituent effects in modulating the biological activity of pyrazole derivatives.

Case Studies

Several case studies have investigated the biological activities of related compounds:

- Neuraminidase Inhibitors : A series of pyrazole derivatives were synthesized and tested for NA inhibition, with some exhibiting over 50% inhibition at low concentrations .

- Anticancer Activity : Pyrazolo[1,5-a]pyrimidine derivatives were shown to selectively inhibit CDK2 and CDK9, demonstrating potential as anticancer agents .

- Fluorescent Probes : Some derivatives have been explored as fluorescent probes in cellular imaging, indicating versatility beyond traditional therapeutic applications .

Scientific Research Applications

Medicinal Chemistry

Antifungal Activity:

Research indicates that derivatives of 1-(difluoromethyl)-3-(pyrazin-2-yl)-1H-pyrazole-5-carboxylic acid exhibit significant antifungal properties. Studies have shown that modifications of this compound can lead to the development of novel antifungal agents. For instance, a study detailed the synthesis of various amides derived from this acid and evaluated their antifungal activity against several fungal strains, demonstrating promising results in inhibiting growth .

Pharmacological Profiles:

The compound has been explored for its potential as a pharmacological agent targeting specific enzymes involved in metabolic pathways. For example, it has been linked to the inhibition of succinate-ubiquinone oxidoreductase, an enzyme critical in cellular respiration. This inhibition could lead to therapeutic applications in treating metabolic disorders and certain cancers .

Agricultural Science

Pesticide Development:

this compound serves as an important intermediate in the synthesis of pyrazole-based fungicides. Its derivatives have been tested for efficacy against various plant pathogens, showing potential for use in crop protection strategies . The ability to modify the compound's structure allows researchers to tailor its activity against specific pests while minimizing toxicity to non-target organisms.

Herbicide Research:

The compound's structural characteristics make it suitable for developing herbicides that target specific weed species without affecting crops. Ongoing research focuses on optimizing its chemical structure to enhance selectivity and efficacy .

Material Science

Polymer Chemistry:

In material science, this compound is being investigated for its potential use in synthesizing novel polymers with enhanced properties. The incorporation of this compound into polymer matrices could lead to materials with improved thermal stability and mechanical strength .

Nanotechnology Applications:

The compound is also being explored for applications in nanotechnology, particularly in the development of nanocarriers for drug delivery systems. Its unique chemical properties allow for functionalization that can enhance drug solubility and bioavailability .

Case Studies and Research Findings

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyrazole-carboxylic acid derivatives are widely studied due to their structural versatility and bioactivity. Below is a comparative analysis with structurally related analogs:

Structural Analogues and Substituent Effects

Crystallographic and Stability Data

- Pyrazole-trifluoromethyl derivatives () crystallize in low-symmetry space groups (e.g., P-1) due to steric hindrance. The target compound’s pyrazine ring may promote planar stacking, enhancing thermal stability.

Key Research Findings and Data Tables

Table 1: Thermal and Spectral Properties

Preparation Methods

Alpha, Beta-Unsaturated Ester Route (Adapted for Difluoromethyl Pyrazole Carboxylic Acid)

This method involves two key steps:

Step 1: Substitution and Hydrolysis

- React an alpha, beta-unsaturated ester with 2,2-difluoroacetyl halide (X = F or Cl) in the presence of an acid-binding agent in an organic solvent at low temperature.

- Follow with alkaline hydrolysis to obtain an alpha-difluoroacetyl intermediate.

Step 2: Condensation and Cyclization

- Add a catalyst such as sodium iodide or potassium iodide to the intermediate solution.

- Perform a low-temperature condensation reaction with a methylhydrazine aqueous solution.

- Carry out reduced pressure and temperature rise to promote cyclization.

- Acidify the reaction mixture to precipitate the crude pyrazole carboxylic acid.

- Recrystallize from a mixture of alcohol (methanol, ethanol, or isopropanol) and water (35-65% alcohol content) to obtain the pure product.

Reaction Conditions and Yields:

| Parameter | Details |

|---|---|

| Catalyst | Sodium iodide or potassium iodide |

| Temperature | Low temperature during addition (-30 to -20 °C), then raised for cyclization |

| Solvent for recrystallization | Alcohol-water mixture (35-65% alcohol) |

| Yield | Approximately 75-80% |

| Purity (HPLC) | >99% |

Carbointercalation and Cyclization Route

This novel method involves:

Step A: Carbointercalation

- React difluoro-chloromethane, carbon monoxide, and methyl hydrazine under palladium catalysis and sodium formate to form an intermediate.

Step B: Halogenation

- Halogenate the intermediate using a halogenating reagent to generate a halogenated intermediate.

Step C: Cyclization

- React the halogenated intermediate with alkali and propiolic acid to induce cyclization, yielding the difluoromethyl-pyrazole carboxylic acid.

| Catalyst Type | Examples |

|---|---|

| Palladium salts | Pd(CH3CN)Cl2, Pd(dppf)Cl2, Pd(OAc)2, Pd(PPh3)2Cl2, Pd(acac)2, PdCl2 |

| Phosphine ligands | 1,2-bis(diisopropylphosphine)ethane, BINAP, xantphos, 1,3-bis(diphenylphosphine)propane, 1,2-bis(dimethylphosphine)ethane |

- Uses low-cost starting materials such as propiolic acid.

- Palladium catalysis allows for controlled carbointercalation.

- Potential for high regioselectivity and yield.

- Carbointercalation under controlled temperature and pressure.

- Halogenation typically performed under mild conditions.

- Final cyclization with propiolic acid in alkaline medium.

This method is promising for scalable synthesis with good control over product quality.

Comparison of Methods

| Feature | Alpha, Beta-Unsaturated Ester Route | Carbointercalation Route |

|---|---|---|

| Starting Materials | 2,2-Difluoroacetyl halide, unsaturated ester | Difluoro-chloromethane, carbon monoxide, methyl hydrazine |

| Catalysts | Sodium or potassium iodide | Palladium salts with phosphine ligands |

| Reaction Complexity | Moderate | Higher, involves multi-step catalytic process |

| Yield | ~75-80% | Not explicitly stated, but efficient |

| Regioselectivity | ~95:5 ratio favoring desired isomer | Potential for high regioselectivity |

| Purification | Recrystallization from alcohol-water mixtures | Standard workup and purification |

| Scalability | Demonstrated at multi-gram scale | Suitable for scale-up with catalyst control |

Research Findings and Notes

- The alpha, beta-unsaturated ester route is well-documented with detailed reaction conditions and yields, making it reliable for laboratory and industrial synthesis.

- Use of iodide catalysts (KI or NaI) significantly enhances cyclization efficiency and reduces side products.

- The carbointercalation method introduces a novel approach using palladium catalysis, which may offer cost advantages and better control but requires more sophisticated catalyst handling.

- Recrystallization solvent composition critically affects product purity and yield; aqueous ethanol or methanol mixtures are preferred.

- Controlling reaction temperature during hydrazine addition minimizes unwanted isomer formation.

- Analytical methods such as HPLC are essential for monitoring reaction progress and purity.

Summary Table of Preparation Methods

| Step | Alpha, Beta-Unsaturated Ester Route | Carbointercalation Route |

|---|---|---|

| Raw Materials | 2,2-Difluoroacetyl halide, alpha,beta-unsaturated ester, methylhydrazine | Difluoro-chloromethane, CO, methyl hydrazine, propiolic acid |

| Key Reactions | Substitution, hydrolysis, condensation, cyclization | Carbointercalation, halogenation, cyclization |

| Catalyst | Sodium iodide, potassium iodide | Pd salts with phosphine ligands |

| Temperature Control | -30 to -20 °C during addition, then raised for cyclization | Controlled for each step |

| Purification | Recrystallization from alcohol-water mixtures | Standard extraction and crystallization |

| Yield & Purity | 75-80% yield, >99% purity (HPLC) | Not specified, expected high |

| Isomer Control | ~95:5 desired to undesired isomer ratio | Potentially high regioselectivity |

Q & A

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.